molecular formula C23H20N6OS2 B6066911 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Cat. No.: B6066911
M. Wt: 460.6 g/mol
InChI Key: OBUCOIOUAFQXOG-UHFFFAOYSA-N
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Description

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzothiazole, quinazoline, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Quinazoline Synthesis: The quinazoline ring is often prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The final compound is obtained by coupling the benzothiazole, quinazoline, and pyrimidine intermediates through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole, quinazoline, or pyrimidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.

    Biology: Its biological activity has been explored for potential use as an antimicrobial, antiviral, or anticancer agent.

    Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its diverse chemical reactivity.

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one shares structural similarities with other benzothiazole, quinazoline, and pyrimidine derivatives, such as:
    • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
    • Benzothiazole-based anti-tubercular compounds
    • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6OS2/c1-3-14-8-9-17-16(10-14)13(2)24-21(26-17)29-22-25-15(11-20(30)28-22)12-31-23-27-18-6-4-5-7-19(18)32-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUCOIOUAFQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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